molecular formula C10H10O3S B14252458 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- CAS No. 335242-40-5

1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)-

Cat. No.: B14252458
CAS No.: 335242-40-5
M. Wt: 210.25 g/mol
InChI Key: HAGLHSRKXQDQSE-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)-: is an organic compound that features a benzodioxole ring fused with an oxathiolane ring. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the methylenation of catechols using disubstituted halomethanes . The reaction conditions typically require the presence of a base and an aprotic solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using recyclable heterogeneous catalysts under controlled temperature and pressure conditions . This method not only improves the yield but also reduces waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: The compound has been studied for its potential biological activities, including its role as a cyclooxygenase (COX) inhibitor. This makes it a candidate for the development of anti-inflammatory drugs .

Medicine: In medicine, derivatives of this compound are explored for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them promising leads for anticancer drug development .

Industry: In the industrial sector, 1,3-Benzodioxole, 5-(1,3-oxathiolan-2-yl)- is used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Comparison with Similar Compounds

Properties

CAS No.

335242-40-5

Molecular Formula

C10H10O3S

Molecular Weight

210.25 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-oxathiolane

InChI

InChI=1S/C10H10O3S/c1-2-8-9(13-6-12-8)5-7(1)10-11-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

HAGLHSRKXQDQSE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(O1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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